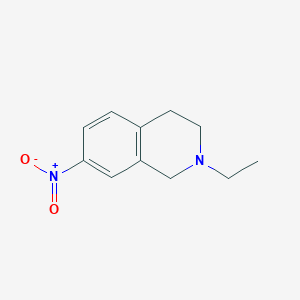
2-Ethyl-7-nitro-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-7-nitro-1,2,3,4-tetrahydroisoquinoline typically involves the nitration of 2-ethyl-1,2,3,4-tetrahydroisoquinoline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale nitration reactions followed by purification processes such as recrystallization or chromatography to obtain the desired compound in high purity .
化学反応の分析
Types of Reactions: 2-Ethyl-7-nitro-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or sulfonating agents.
Major Products Formed:
Oxidation: Nitro derivatives with additional oxygen functionalities.
Reduction: Amine derivatives.
Substitution: Halogenated or sulfonated derivatives.
科学的研究の応用
2-Ethyl-7-nitro-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Ethyl-7-nitro-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but they may involve interactions with enzymes and receptors involved in cellular signaling .
類似化合物との比較
7-Nitro-1,2,3,4-tetrahydroisoquinoline: Similar structure but lacks the ethyl group at the 2-position.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Contains methoxy groups instead of a nitro group.
1,2,3,4-Tetrahydroisoquinoline: The parent compound without any substituents.
Uniqueness: 2-Ethyl-7-nitro-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both an ethyl group and a nitro group, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions and reactivity that are not observed in similar compounds .
生物活性
2-Ethyl-7-nitro-1,2,3,4-tetrahydroisoquinoline (ETIQ) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and applications in various fields, supported by relevant research findings and case studies.
Chemical Structure and Properties
Molecular Formula: C₁₁H₁₄N₂O₂
Molecular Weight: 206.24 g/mol
The structural uniqueness of ETIQ arises from the presence of both an ethyl group at the 2-position and a nitro group at the 7-position of the isoquinoline framework. This combination enhances its reactivity and interaction with biological systems.
The biological activity of ETIQ is primarily attributed to the bioreduction of its nitro group, leading to the formation of reactive intermediates. These intermediates can interact with various cellular components, potentially affecting signaling pathways and enzyme functions. The specific molecular targets are still under investigation, but preliminary studies suggest interactions with enzymes and receptors involved in critical cellular processes .
Antimicrobial Properties
ETIQ has demonstrated notable antimicrobial activity against a range of pathogens. Research indicates that it can inhibit bacterial growth effectively, making it a candidate for further development as an antimicrobial agent.
Anticancer Potential
Studies have explored the anticancer properties of ETIQ, particularly its ability to induce apoptosis in cancer cell lines. For instance, in vitro assays have shown that ETIQ can significantly reduce cell viability in various cancer types through mechanisms that may involve oxidative stress and modulation of apoptotic pathways .
Anti-inflammatory Effects
A derivative of ETIQ has been tested for anti-inflammatory properties in models of neurodegenerative diseases. The compound was shown to reduce inflammation markers in microglial cells, suggesting potential therapeutic applications in neuroinflammatory conditions.
Case Studies and Research Findings
Comparative Analysis with Similar Compounds
ETIQ shares structural similarities with other tetrahydroisoquinoline derivatives, which allows for comparative analysis regarding their biological activities:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 7-Nitro-1,2,3,4-tetrahydroisoquinoline | Lacks the ethyl group at the 2-position | Simpler structure without ethyl substitution |
| 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline | Contains methoxy groups instead of a nitro group | Different functional groups affecting reactivity |
| 1,2,3,4-Tetrahydroisoquinoline | The parent compound without any substituents | Baseline structure for comparison |
The distinct combination of functional groups in ETIQ leads to unique interactions and reactivity patterns not observed in its analogs .
特性
IUPAC Name |
2-ethyl-7-nitro-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-2-12-6-5-9-3-4-11(13(14)15)7-10(9)8-12/h3-4,7H,2,5-6,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYGYMIKICPQWCH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)C=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














